Product packaging for 2-Cyclopenten-1-one, pentamethyl-(Cat. No.:CAS No. 92366-36-4)

2-Cyclopenten-1-one, pentamethyl-

Cat. No.: B14341713
CAS No.: 92366-36-4
M. Wt: 152.23 g/mol
InChI Key: BHAMDTCJAVXQHL-UHFFFAOYSA-N
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Description

Overview of Cyclopentenone Derivatives in Contemporary Organic Chemistry

Cyclopentenone derivatives are five-membered cyclic ketones containing a carbon-carbon double bond, a structural feature that imparts a rich and diverse reactivity profile. mdpi.comthieme-connect.com This class of compounds is a frequent target in organic synthesis due to its prevalence in a wide array of biologically active natural products, including the prostaglandins, jasmone, and aflatoxins. nrochemistry.com The inherent reactivity of the cyclopentenone core, which includes the electrophilic carbon-carbon double bond and the carbonyl group, allows for a variety of chemical transformations. thieme-connect.com

These reactions include, but are not limited to, nucleophilic conjugate additions (Michael reaction), cycloadditions such as the Diels-Alder reaction, and photochemical [2+2] cycloadditions. thieme-connect.comnrochemistry.com Consequently, cyclopentenones are invaluable building blocks for the construction of more complex molecular architectures. wikipedia.org The synthesis of the cyclopentenone ring itself can be achieved through a multitude of methods, including the Nazarov cyclization of divinyl ketones, the Pauson-Khand reaction involving an alkene, an alkyne, and carbon monoxide, and various intramolecular condensation reactions. mdpi.comnrochemistry.comwikipedia.org The continuous development of novel synthetic routes to substituted cyclopentenones underscores their enduring importance in the field of organic chemistry. organic-chemistry.orgnih.govnih.gov

Significance of Alkyl Substituents in Modulating Reactivity and Conformation of Cyclic Enone Systems

The introduction of alkyl substituents onto the cyclopentenone ring dramatically alters its chemical and physical properties. These substituents exert both electronic and steric effects that can either enhance or diminish the reactivity of the enone system and influence the stereochemical course of its reactions.

Electronically, alkyl groups are weakly electron-donating. This property can modulate the electrophilicity of the β-carbon in the enone system, potentially affecting the rate of nucleophilic conjugate addition. Sterically, the size and positioning of alkyl groups can hinder the approach of reagents to the reactive sites of the molecule. For instance, bulky substituents at or near the double bond or the carbonyl group can dictate the facial selectivity of an incoming nucleophile or dienophile. researchgate.net

In the context of a pentamethyl-substituted cyclopentenone, the sheer number of methyl groups would be expected to create a highly sterically congested environment. This steric crowding can influence the planarity of the ring and the preferred conformation of the molecule, which in turn can have a profound impact on its reactivity. For example, the presence of multiple methyl groups can disfavor certain reaction pathways that require a specific geometric arrangement of the reacting centers. Conversely, this steric hindrance can also be exploited to stabilize otherwise reactive species or to direct reactions towards a single, desired stereoisomer. The study of such highly substituted systems provides valuable insights into the limits of chemical reactivity and the subtle balance of forces that govern molecular behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B14341713 2-Cyclopenten-1-one, pentamethyl- CAS No. 92366-36-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92366-36-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,3,4,4,5-pentamethylcyclopent-2-en-1-one

InChI

InChI=1S/C10H16O/c1-6-7(2)10(4,5)8(3)9(6)11/h8H,1-5H3

InChI Key

BHAMDTCJAVXQHL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(=C(C1(C)C)C)C

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopenten 1 One, Pentamethyl and Analogues

Foundational Cyclopentenone Synthesis Principles and Their Applicability to Highly Substituted Systems

The construction of the cyclopentenone ring system, especially with multiple substituents, relies on several key chemical transformations. These principles are adapted and optimized for the synthesis of complex structures like pentamethyl-2-cyclopenten-1-one.

Nazarov Cyclization Approaches for Cyclopentenone Annulation

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones. organic-chemistry.orgwikipedia.org This reaction proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation, which is typically generated by treating a divinyl ketone with a stoichiometric amount of a Lewis acid or protic acid. wikipedia.orgyoutube.com For the reaction to occur, the divinyl ketone must adopt an s-trans/s-trans conformation. wikipedia.orgyoutube.com

The regioselectivity of the elimination step can be a challenge, especially with substrates that have similar substitution patterns on either side of the ketone. organic-chemistry.org However, in highly substituted systems, the reaction tends to form the most substituted double bond. organic-chemistry.org The stereoselectivity can also be low due to potential racemization under strong acidic conditions. organic-chemistry.org

Recent advancements have focused on developing catalytic and asymmetric versions of the Nazarov cyclization. nih.govnih.gov Copper(II)-mediated reactions have been shown to facilitate a Nazarov/Wagner-Meerwein rearrangement sequence, leading to highly functionalized cyclopentenones. nih.gov Chiral Brønsted acids have also been employed as organocatalysts to achieve enantioselective synthesis of cyclopentenones. nih.gov

Pauson-Khand Reaction Applications in Pentamethylated Ring Construction

The Pauson-Khand reaction (PKR) is a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgtcichemicals.com This reaction is typically mediated by a metal-carbonyl complex, most commonly dicobalt octacarbonyl. tcichemicals.comlibretexts.org The reaction mechanism is thought to involve the formation of a cobalt-alkyne complex, followed by coordination of the alkene, migratory insertion of carbon monoxide, and finally reductive elimination to yield the cyclopentenone product. wikipedia.orgnih.gov

While the intermolecular Pauson-Khand reaction often suffers from poor selectivity, the intramolecular version is highly effective for constructing fused ring systems and has been widely used in total synthesis. wikipedia.org The reaction generally proceeds with high syn-selectivity. wikipedia.org For the construction of a pentamethylated cyclopentenone ring, a highly substituted alkene and alkyne would be required. The steric bulk of the substituents would play a crucial role in the feasibility and stereochemical outcome of the reaction.

Additives can be used to improve the reaction rate and yield. These include absorbent surfaces like silica (B1680970) and Lewis bases. wikipedia.org While traditionally requiring stoichiometric amounts of the cobalt complex, catalytic versions of the Pauson-Khand reaction are being developed. researchgate.net

Dehydration and Isomerization Pathways from Cyclic Precursors

A common and straightforward method for synthesizing 2-cyclopentenones is the acid-catalyzed dehydration of cyclopentanediols. wikipedia.orgorgsyn.org This approach is particularly useful when the corresponding diol is readily available. The reaction involves the elimination of a water molecule to form the carbon-carbon double bond of the enone system.

Similarly, isomerization of cyclic precursors can lead to the formation of 2-cyclopentenones. For instance, the isomerization of a cyclopentanone (B42830) bearing an exocyclic double bond could, under appropriate conditions, migrate into the ring to form the more stable conjugated system of the α,β-unsaturated ketone. Zeolite catalysts have been shown to be effective in combined dehydration and isomerization reactions. rsc.org The collaboration between metal and acid sites on bifunctional catalysts can facilitate dehydration and isomerization. researchgate.net

Alpha,Beta-Dehydrogenation Strategies for Enone Formation

The introduction of unsaturation at the α,β-position of a saturated cyclopentanone is a direct route to a cyclopentenone. This transformation, known as α,β-dehydrogenation, can be achieved through various methods.

One common two-step method involves the α-halogenation of the ketone, followed by dehydrohalogenation. libretexts.org The initial halogenation proceeds via an enol or enolate intermediate. Subsequent treatment with a base, often a hindered one like pyridine, promotes an E2 elimination to form the α,β-unsaturated ketone. libretexts.org

More direct methods for α,β-dehydrogenation are also available. An iron-catalyzed dehydrogenation of carbonyl compounds has been developed, allowing for the conversion of ketones to their α,β-unsaturated counterparts in a single step. acs.org Another method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a phosphoric acid catalyst to achieve highly regioselective dehydrogenation of α-substituted cyclic ketones. nih.gov

Targeted Synthesis of 2-Cyclopenten-1-one (B42074), pentamethyl-

The specific synthesis of 2-Cyclopenten-1-one, pentamethyl- presents a challenge due to the high degree of substitution on the cyclopentenone ring.

Condensation Reactions and Functionalization Routes of Cyclopentenone Derivatives

Condensation reactions are a cornerstone of forming carbon-carbon bonds and can be applied to the synthesis of substituted cyclopentenones. libretexts.org The aldol (B89426) condensation, for example, involves the reaction of an enolate with a carbonyl compound. youtube.com An intramolecular aldol condensation, also known as a Dieckmann condensation for diesters, can be a powerful tool for forming five-membered rings. youtube.comyoutube.com

The synthesis of polysubstituted cyclopentenones can be achieved through the reaction of an enone with an aldehyde in the presence of a catalytic system, such as a titanium complex. google.com For instance, the reaction of a substituted enone with an aldehyde can lead to a cyclopentenone derivative. google.com

Functionalization of pre-existing cyclopentenone derivatives is another viable route. ontosight.ai The α-carbon of a ketone can be alkylated by first forming an enolate with a strong base, such as lithium diisopropylamide (LDA), and then reacting it with an alkyl halide. youtube.comyoutube.com By starting with a less substituted cyclopentenone and sequentially adding methyl groups through alkylation reactions, one could theoretically build up to the pentamethylated target. The regioselectivity of these alkylations can be controlled by the choice of base and reaction temperature, allowing for either kinetic or thermodynamic product formation. youtube.com

Cascade Reactions for Multisustituted Cyclopentenone Ring Formation

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to building complex molecular architectures from simple precursors in a single operation. slideshare.net These reactions involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next, avoiding the need for isolation of intermediates. slideshare.net

One notable example of a cascade reaction for forming a substituted cyclopentenone ring involves the reaction of an enone with an aldehyde in the presence of a titanium-based catalytic system. Specifically, the reaction of a substituted enone with an aldehyde, catalyzed by a complex such as Ti(Cl)3(alkoxy) in conjunction with a co-ingredient like a carboxylic acid anhydride (B1165640) or an anhydrous salt, can yield substituted 2-cyclopenten-1-ones in a single step. google.com For instance, the reaction of 3-methyl-2-penten-4-one with acetaldehyde (B116499) using a trichloropropoxytitanium complex and magnesium chloride as a co-catalyst leads to the formation of 2,3,4,5-tetramethyl-2-cyclopenten-1-one. google.com This process proceeds through a series of steps believed to involve aldol-type additions and subsequent cyclization and dehydration to form the cyclopentenone ring.

Another strategy involves the gold-catalyzed cascade reaction of skipped alkenynones. nih.gov This process initiates with an anti-Michael hydroarylation of the ynone moiety to generate a gold-functionalized dialkenylketone intermediate, which then undergoes a Nazarov cyclization to form the cyclopentenone ring. nih.gov This method has been successfully applied to the enantioselective synthesis of cyclopenta[c]chromenones with high yields and enantiomeric excesses. nih.gov

Asymmetric Synthesis of Chiral Pentamethylated Cyclopentenones

The development of asymmetric methods to synthesize chiral cyclopentenones is of great importance, as these compounds are key building blocks for the synthesis of numerous biologically active molecules. acs.org Strategies to achieve enantioselectivity include the use of chiral catalysts, auxiliaries, and building blocks.

Enantioselective catalysis provides a powerful tool for the de novo construction of chiral cyclopentenones. d-nb.info A significant advancement in this area is the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids. d-nb.infonih.govresearchgate.net This reaction, catalyzed by a chiral phosphinooxazoline/nickel complex, allows for the synthesis of highly functionalized chiral cyclopent-2-enones. d-nb.infonih.govresearchgate.net The key to this transformation is the reversible E/Z isomerization of an alkenylnickel intermediate, which enables an enantioselective attack on an ester to form the cyclopentenone ring with a quaternary stereocenter at the 5-position. d-nb.infonih.gov

Gold catalysis has also been employed in the enantioselective synthesis of cyclopentenones. nih.gov For example, a gold(I)-catalyzed tandem hydroarylation–Nazarov cyclization of skipped alkenynones affords cyclopentenones with high enantiomeric ratios. nih.gov The use of a chiral bisphosphine-gold complex controls the stereochemical outcome of the Nazarov cyclization. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. wikipedia.org In the context of cyclopentenone synthesis, chiral auxiliaries can be attached to a precursor molecule to control the formation of stereocenters during the ring-forming step. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org Deprotonation and subsequent reaction of the enolate can proceed with high diastereoselectivity, which can then be used to construct a chiral cyclopentenone framework. wikipedia.org

The chiral building block approach utilizes enantiomerically pure starting materials to construct the target molecule. researchgate.net This strategy has been widely used in the synthesis of complex natural products containing a cyclopentane (B165970) or cyclopentenone core. nih.govorgsyn.orgresearchgate.net For instance, a new asymmetric approach to a key hydroxylactone building block for cis-1,2-disubstituted five-membered ring derivatives has been developed. nih.gov This synthesis starts with an asymmetric allylic alkylation to produce a highly enantioenriched nitromethylcyclopentene, which is then converted to a chiral cyclopentenecarboxylic acid. nih.gov This chiral building block is then elaborated into the target cyclopentenone derivative. nih.gov

Synthesis of Related Pentamethylated Cyclopentenone Derivatives

The synthetic methodologies for cyclopentenones can be extended to prepare derivatives with additional functional groups or with different substitution patterns on the cyclopentenone ring and its side chains.

The synthesis of cyclopentenone derivatives with additional functional groups often requires multi-step sequences. The compound 4-acetyl-2,3,4,5,5-pentamethyl-2-cyclopenten-1-one features an acetyl group at the C4 position, adding another layer of complexity to its synthesis. nist.gov While a specific one-pot synthesis for this exact molecule is not detailed in the provided context, its construction would likely involve the creation of a tetrasubstituted cyclopentenone with a suitable precursor to the acetyl group at the C4 position. General methods for introducing functional groups onto a pre-existing cyclopentenone ring often involve enolate chemistry.

The synthesis of cyclopentenones with pentamethylated side chains, such as Ethanone (B97240), 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-, involves creating a cyclopentene (B43876) ring with five methyl groups and an attached ethanone group. sielc.comepa.gov This compound, also known as 2-Acetyl-1,3,3,4,4-pentamethylcyclopentene, is a synthetic organic compound that can be used as a precursor in further organic synthesis. sielc.comontosight.ai Its reactive carbonyl group and double bond allow for various transformations like nucleophilic additions and cycloadditions. ontosight.ai The synthesis of such highly substituted cyclopentene derivatives can be challenging and may involve multi-step sequences.

Reactivity and Mechanistic Investigations of 2 Cyclopenten 1 One, Pentamethyl

Characteristic Reactions of Alpha,Beta-Unsaturated Ketones

The conjugated system of α,β-unsaturated ketones, like 2-cyclopenten-1-one (B42074), gives rise to two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). Nucleophilic attack can occur at either site, leading to 1,2-addition or 1,4-conjugate addition, respectively. libretexts.org The specific reaction pathway is influenced by the nature of the nucleophile, with "hard" nucleophiles favoring direct carbonyl addition and "soft" nucleophiles favoring conjugate addition. wikipedia.org For 2-Cyclopenten-1-one, pentamethyl-, the presence of five methyl groups—two at the α-position (C-2), one at the β-position (C-3), and two at the C-5 position—creates a sterically congested environment that is expected to dramatically modulate this reactivity profile.

Nucleophilic Conjugate Addition Reactions (e.g., Organocopper Nucleophiles, Michael Additions)

Nucleophilic conjugate addition, or the Michael reaction, is a characteristic transformation of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to the β-carbon of the conjugated system. wikipedia.org Soft nucleophiles, such as enolates, amines, and thiols, typically participate in this type of addition. libretexts.org Organocopper reagents, like lithium dialkylcuprates (Gilman reagents), are particularly effective for delivering alkyl groups via 1,4-addition to enones, in contrast to "harder" organometallic reagents like Grignard reagents, which tend to favor 1,2-addition. masterorganicchemistry.com

The mechanism proceeds via the attack of the nucleophile at the electron-deficient β-carbon, generating a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate at the α-carbon yields the saturated ketone product. wikipedia.org

For 2-Cyclopenten-1-one, pentamethyl-, the viability of conjugate addition is severely compromised. The key factors are:

Steric Hindrance: The β-carbon is substituted with a methyl group and is flanked by a gem-dimethyl group at the α-position. This dense steric shielding is expected to make the approach of almost any nucleophile to the β-carbon exceptionally difficult. Research has shown that even a single alkyl substituent at the β-carbon can significantly hinder or inhibit the activity of Michael acceptors. nih.gov

Electronic Effects: The methyl groups are weakly electron-donating through induction and hyperconjugation. This effect slightly reduces the electrophilicity of the β-carbon, further disfavoring nucleophilic attack at this position.

Consequently, it is predicted that 2-Cyclopenten-1-one, pentamethyl- would be highly resistant to standard Michael addition and organocuprate addition reactions. Any reaction with reagents that can exhibit dual reactivity (e.g., Grignard reagents) would almost exclusively proceed via 1,2-addition to the carbonyl group, provided the steric hindrance at that site can be overcome.

Table 1: Predicted Outcome of Nucleophilic Addition to 2-Cyclopenten-1-one, pentamethyl-
Nucleophile TypeTypical Reaction with Unhindered EnonesPredicted Reaction with Pentamethyl-Substituted EnoneRationale
Organocuprates (R₂CuLi)1,4-Conjugate AdditionNo reaction or very slow reactionExtreme steric hindrance at the β-carbon.
Enolates (Michael Donors)1,4-Conjugate AdditionNo reactionSevere steric clash between the bulky nucleophile and the substituted β-carbon.
Amines/Thiols1,4-Conjugate AdditionNo reaction or very slow reactionSteric hindrance at the β-carbon.
Grignard Reagents (RMgX)Primarily 1,2-Addition (some 1,4 possible)Exclusively 1,2-Addition (if reaction occurs)1,4-pathway is sterically blocked; 1,2-pathway is less hindered by comparison.

Diels-Alder Cycloadditions as Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to construct six-membered rings. wikipedia.org In this reaction, α,β-unsaturated ketones can act as the 2π-electron component, known as the dienophile. wikipedia.org The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Cyclopentenone itself is a moderately reactive dienophile, often requiring thermal conditions or Lewis acid catalysis to proceed efficiently. nih.govresearchgate.net

In the case of 2-Cyclopenten-1-one, pentamethyl-, the dienophilic reactivity is expected to be drastically reduced due to a combination of unfavorable steric and electronic factors:

Electronic Effects: The five electron-donating methyl groups decrease the intrinsic electrophilicity of the double bond, making it a less reactive "normal-electron-demand" dienophile.

Steric Hindrance: The primary deterrent to reactivity is the severe steric congestion around the double bond. The gem-dimethyl group at C-2 and the methyl group at C-3 effectively block the faces of the π-system, hindering the required orbital overlap with an approaching diene in the concerted transition state.

Studies comparing the reactivity of various cyclic enones have shown that structural factors play a critical role. For instance, the increased ring strain in cyclobutenone makes it a far more reactive dienophile than 2-cyclopentenone or 2-cyclohexenone. nih.govcomporgchem.com By extension, the extreme steric clutter of the pentamethyl derivative would place it at the lowest end of the reactivity spectrum, likely rendering it inert in typical Diels-Alder reactions.

Table 2: Relative Reactivity of Cyclic Enones as Dienophiles in Diels-Alder Reactions
DienophileRelative ReactivityKey Factors
CyclobutenoneHighHigh ring strain enhances reactivity. nih.gov
2-Cyclopenten-1-oneModerateBaseline reactivity for a cyclic enone. nih.govcomporgchem.com
2-Cyclohexen-1-oneLowLess strained and more flexible, leading to lower reactivity. nih.gov
2-Cyclopenten-1-one, pentamethyl- (Predicted)Extremely Low / InertSevere steric hindrance and deactivating electronic effects from methyl groups.

Baylis-Hillman Reaction Profiles

The Baylis-Hillman reaction forms a C-C bond at the α-position of an activated alkene, coupling it with an electrophile, typically an aldehyde. organic-chemistry.org The reaction is catalyzed by a nucleophilic tertiary amine (like DABCO) or a phosphine. wikipedia.org The mechanism is initiated by the conjugate addition of the catalyst to the β-carbon of the enone, forming a zwitterionic enolate. This enolate then adds to the aldehyde, and a subsequent elimination step regenerates the catalyst and yields the functionalized allylic alcohol product. organic-chemistry.org

The initial nucleophilic attack of the catalyst on the β-carbon is the crucial first step. For 2-Cyclopenten-1-one, pentamethyl-, this step is severely impeded. The steric bulk of the methyl groups at C-2 and C-3 creates a formidable barrier to the approach of the catalyst. It is well-documented that sterically hindered substrates are notoriously slow or unreactive in the Baylis-Hillman reaction. wikipedia.org For example, the reaction of the bulky t-butyl acrylate is exceptionally sluggish. Given that the pentamethylcyclopentenone framework is even more hindered, it is highly probable that it would be completely unreactive under standard Baylis-Hillman conditions.

Reactivity at the Carbonyl Group

While the alkene moiety of 2-Cyclopenten-1-one, pentamethyl- is expected to be highly unreactive, the carbonyl group remains a potential site for chemical transformation. However, its reactivity is also significantly influenced by the adjacent methyl groups.

Nucleophilic Addition to the Ketone Functionality (e.g., Grignard Reagents, Hydride Donors)

Nucleophilic addition to the carbonyl carbon (1,2-addition) is a fundamental reaction of ketones. masterorganicchemistry.com Strong, "hard" nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) readily attack the electrophilic carbonyl carbon to form alcohols after an acidic workup. chemguide.co.ukmasterorganicchemistry.com Hydride donors, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), reduce ketones to secondary alcohols via a similar nucleophilic addition of a hydride ion (H⁻). libretexts.orglibretexts.org

For 2-Cyclopenten-1-one, pentamethyl-, the carbonyl group is sterically shielded by the gem-dimethyl group at the adjacent C-5 position and the gem-dimethyl group at the α-position (C-2). This steric hindrance will not prevent the reaction entirely but is expected to decrease the reaction rate compared to a less substituted ketone like cyclopentanone (B42830). The trajectory of nucleophilic attack (the Bürgi-Dunitz angle) will be constrained, forcing the nucleophile to approach from the least hindered face of the molecule. Studies on the reduction of substituted cyclic ketones have shown that the stereochemical outcome is highly dependent on the steric environment around the carbonyl. researchgate.net Given that the β-carbon is almost inaccessible, reagents that could potentially react at either the C=C or C=O bond will show a strong preference for 1,2-addition to the carbonyl.

Chemo- and Regioselective Reduction and Oxidation Reactions

Reduction: The chemoselective reduction of an α,β-unsaturated ketone can yield an allylic alcohol (1,2-reduction), a saturated ketone (1,4-reduction), or a saturated alcohol (1,2- and 1,4-reduction). The outcome depends on the reducing agent and reaction conditions. wikipedia.org

1,2-Reduction: Sodium borohydride (NaBH₄), especially when used with cerium(III) chloride (the Luche reduction), is highly effective for the selective 1,2-reduction of the carbonyl group in enones, leaving the double bond intact. libretexts.org

1,4-Reduction: Conjugate reduction of the double bond is typically achieved using methods like catalytic hydrogenation or dissolving metal reductions.

Full Reduction: Stronger hydride reagents like lithium aluminum hydride (LiAlH₄) can often reduce both the carbonyl and the double bond. libretexts.orgdalalinstitute.com

In the case of 2-Cyclopenten-1-one, pentamethyl-, the extreme steric hindrance at the β-carbon makes any 1,4-reduction pathway highly improbable. Therefore, reduction with hydride reagents like NaBH₄ or even LiAlH₄ is predicted to occur exclusively at the carbonyl group, yielding the corresponding pentamethylated allylic alcohol. The reaction rate, however, would be diminished due to the steric hindrance surrounding the carbonyl functionality.

Table 3: Predicted Regioselectivity of Hydride Reduction of 2-Cyclopenten-1-one, pentamethyl-
ReagentTypical Outcome with Unhindered EnonesPredicted Product with Pentamethyl-Substituted EnoneRationale
NaBH₄, CeCl₃ (Luche Reduction)1,2-Reduction (Allylic Alcohol)Allylic AlcoholReagent is inherently selective for 1,2-reduction.
LiAlH₄Mixture of 1,2- and 1,4-Reduction ProductsAllylic Alcohol (Exclusively 1,2-Reduction)1,4-addition pathway is sterically blocked.
H₂, Pd/C1,4-Reduction (Saturated Ketone)No reaction or very slow reactionSteric hindrance prevents catalyst from accessing the C=C double bond.

Oxidation: The oxidation of 2-Cyclopenten-1-one, pentamethyl- is challenging. The molecule lacks α-hydrogens at the C-2 position, which are necessary for enolization-based oxidation reactions (e.g., α-hydroxylation). The double bond is electron-rich and sterically hindered, making it resistant to epoxidation. Vigorous oxidation conditions would likely lead to non-selective degradation and cleavage of the carbon skeleton.

Rearrangement Pathways

The structural framework of 2-cyclopenten-1-one, pentamethyl- and related cyclopentenone scaffolds is amenable to a variety of rearrangement reactions, leading to diverse and complex molecular architectures. These transformations can proceed through different mechanisms, including metathesis and intramolecular skeletal rearrangements.

Ring-Opening and Ring-Closing Metathesis in Cyclopentenone Scaffolds

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the construction of various unsaturated cyclic systems, including those containing the cyclopentenone moiety. wikipedia.org This reaction, often catalyzed by ruthenium-based complexes, facilitates the intramolecular cyclization of diene precursors to form cyclic alkenes with the concurrent release of a small volatile alkene like ethylene. wikipedia.orgorganic-chemistry.org The utility of RCM extends to the synthesis of 5- to 30-membered rings and various heterocycles. wikipedia.org While direct RCM applications on 2-cyclopenten-1-one, pentamethyl- are not extensively documented, the synthesis of D- and L-cyclopentenone derivatives, which are versatile intermediates for carbocyclic nucleosides, has been achieved using ring-closing metathesis. nih.gov

In contrast to ring-closing, ring-opening metathesis (ROM) enables the formation of complex acyclic structures from cyclic olefins. nih.gov A notable application is the ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes to produce γ,δ-unsaturated aldehydes, which are formal Claisen rearrangement products. nih.gov

Intramolecular Skeletal Rearrangements (e.g., Vinyl Cyclopropenone Rearrangement)

Intramolecular skeletal rearrangements offer another avenue for the structural diversification of cyclopentenone systems. A prominent example is the vinylcyclopropane-cyclopentene rearrangement, a ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene (B43876). wikipedia.org This transformation can be initiated thermally, photochemically, or through transition metal catalysis. nih.govresearchgate.net Mechanistically, the vinylcyclopropane rearrangement can proceed through either a diradical-mediated two-step process or a concerted, orbital-symmetry-controlled pericyclic pathway, with the dominant mechanism being highly substrate-dependent. wikipedia.org

A key application of this rearrangement is in the synthesis of acyl cyclopentenes through a cascade reaction involving a vinyl cyclopropenone intermediate. nih.gov This process can be initiated by the coupling of cyclopropyl methanol with a methyl ketone, followed by a radical-initiated ring expansion of the in situ formed vinyl cyclopropenone. nih.gov The reaction can be catalyzed by earth-abundant metals under mild conditions. nih.gov

Metal-Catalyzed Transformations Involving Pentamethylcyclopentenone Scaffolds

The reactivity of the cyclopentenone core, including in pentamethylated derivatives, can be significantly influenced and expanded through the use of various transition metal catalysts. Gold, manganese, palladium, and rhodium complexes have all been shown to catalyze unique and synthetically valuable transformations of cyclopentenone scaffolds.

Gold-Catalyzed Cycloisomerizations and Functionalizations

Gold catalysts, particularly gold(I) complexes, have proven to be highly effective in mediating the cycloisomerization of various unsaturated substrates to furnish cyclopentenone derivatives. nih.govfrontiersin.org One such approach involves the gold(I)-catalyzed cycloisomerization of enynyl acetates. This reaction proceeds through a 1,3-acyloxy migration and a Nazarov cyclization to form dienyl acetate intermediates, which can then be trapped to yield functionalized cyclopentenones. nih.govacs.org

Gold-catalyzed reactions can also be employed in tandem sequences, such as a hydroarylation–Nazarov cyclization, to provide enantioselective access to cyclopentenones. nih.gov This cascade is initiated by an anti-Michael hydroarylation of a ynone, leading to a gold-functionalized dialkenylketone intermediate that subsequently undergoes an enantioselective Nazarov cyclization. nih.gov Furthermore, gold catalysis can facilitate oxidative cyclizations of cis-3-en-1-ynes to generate cyclopentenone derivatives. semanticscholar.org The cycloisomerization of 1,5-allenynes, catalyzed by a tris-triphenylphosphinegold oxonium tetrafluoroborate complex, represents another unique gold-catalyzed route to cross-conjugated trienes, proceeding through a distinct mechanism involving the activation of an in situ generated phosphinegold(I) acetylide. nih.gov

Manganese-Catalyzed Chemo-selective Synthesis Routes

Manganese, an earth-abundant metal, has gained recognition as a powerful catalyst for a variety of chemical transformations, including the chemo-selective synthesis of acyl cyclopentenes. nih.gov Manganese(I) complexes, in particular, have demonstrated excellent activity in dehydrogenative coupling reactions. nih.gov A notable application is a cascade reaction that couples cyclopropyl methanol with a methyl ketone, proceeding through an acceptorless-dehydrogenative coupling followed by a radical-initiated ring expansion of a vinyl cyclopropenone intermediate. nih.gov This manganese-catalyzed process occurs under mild conditions and generates water and hydrogen gas as byproducts. nih.gov

The selectivity of this reaction is attributed to an entropy-driven, alcohol-assisted liberation of hydrogen from a manganese-hydride complex, which is favored over the hydrogenation of the unsaturated cyclopentene product. nih.gov Manganese catalysts are also capable of promoting cycloalkene ring expansion for the synthesis of azaheterocycles. chemrxiv.org

Palladium and Rhodium-Catalyzed Systems in Cyclopentenone Chemistry

Palladium and rhodium catalysts are widely employed in a vast array of organic transformations, and their application in cyclopentenone chemistry is no exception. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds and can be used to functionalize cyclopentenone scaffolds. libretexts.org These reactions typically involve the coupling of an aryl, vinyl, or alkyl halide with an organometallic nucleophile. libretexts.org Palladium catalysts are also effective in promoting cascade reactions, for instance, the (4+3) cyclocondensation of salicylaldehydes and vinylcyclopropanes to form benzoxepins. nih.gov

Rhodium catalysts have been utilized in the enantioselective synthesis of cyclopentenones through the kinetic resolution and desymmetrization of 4-alkynals. nih.gov Additionally, rhodium-catalyzed C–H annulation of acrylic acids with formaldehyde and malonates provides an efficient route to cyclopentenones via a three-component reaction involving vinylic C–H activation. acs.orgnih.gov The introduction of both amino and hydroxyl functionalities in a single transformation can be achieved through a rhodium-catalyzed aziridination followed by ring opening. bioengineer.org

Table of Research Findings on Metal-Catalyzed Transformations

Catalyst SystemTransformation TypeSubstrate ClassProduct ClassKey Mechanistic Steps
Gold(I) ComplexesCycloisomerization/Tandem ReactionEnynyl AcetatesFunctionalized 2-Cyclopentenones1,3-Acyloxy Migration, Nazarov Cyclization, Hetero-Diels–Alder, Ring-Opening nih.govacs.org
Chiral Gold(I) ComplexesTandem Hydroarylation–Nazarov CyclizationAlkenynonesEnantiomerically Enriched CyclopentenonesAnti-Michael Hydroarylation, Enantioselective Nazarov Cyclization nih.gov
Manganese(I) ComplexesChemo-selective Cascade SynthesisCyclopropyl Methanol and Methyl KetoneAcyl CyclopentenesAcceptorless-Dehydrogenative Coupling, Radical-Initiated Ring Expansion nih.gov
Palladium(0) Complexes(4+3) CyclocondensationSalicylaldehydes and VinylcyclopropanesBenzoxepinsRing Opening of Vinylcyclopropane, Olefination, O-allylation nih.gov
Rhodium ComplexesKinetic Resolution and Desymmetrization4-AlkynalsChiral CyclopentenonesEnantioselective Cyclization nih.gov
Rhodium ComplexesC–H AnnulationAcrylic Acids, Formaldehyde, and MalonatesCyclopentenonesVinylic C–H Activation acs.orgnih.gov

Mechanistic Elucidation via Experimental Studies

The elucidation of reaction mechanisms for polysubstituted cyclopentenones, such as 2-Cyclopenten-1-one, pentamethyl-, relies on a combination of experimental techniques. These studies provide insights into the reaction pathways, the nature of transition states, and the involvement of transient species. While specific data for the pentamethyl derivative is not extensively available in public literature, the following sections outline the established experimental approaches used for closely related compounds, which are foundational for understanding the reactivity of this class of molecules.

Kinetic and Stereochemical Investigations of Reaction Pathways

Kinetic studies are fundamental to understanding the rate of a chemical reaction and the factors that influence it. For substituted 2-cyclopentenones, kinetic investigations often focus on reactions such as nucleophilic additions, cycloadditions, and rearrangements. These studies typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration) to determine the rate law and activation parameters of the reaction.

For instance, the reaction of hydroxyl radicals with cyclopentenone and its methyl-substituted derivatives has been investigated to understand their atmospheric chemistry. In such studies, rate coefficients are measured over a range of temperatures to determine the Arrhenius parameters, which provide insights into the reaction mechanism. It has been observed that methyl substitution on the carbon-carbon double bond can increase the reactivity of the unsaturated ketone towards OH radicals nih.gov.

Table 1: Representative Rate Coefficients for the Reaction of OH Radicals with Cyclopentenone Derivatives at Room Temperature

CompoundRate Coefficient (cm³ s⁻¹)
Cyclopentenone1.2 (±0.1) × 10⁻¹¹ nih.govsemanticscholar.orgacs.org
2-Methyl-2-cyclopenten-1-one1.7 (±0.2) × 10⁻¹¹ nih.govsemanticscholar.orgacs.org
3-Methyl-2-cyclopenten-1-one4.4 (±0.7) × 10⁻¹² acs.org

This table presents data for related compounds to illustrate the impact of methyl substitution on reactivity.

Stereochemical investigations are crucial for understanding the three-dimensional course of a reaction. For chiral cyclopentenones or reactions that generate new stereocenters, determining the stereochemistry of the products (e.g., enantiomeric excess, diastereomeric ratio) provides valuable mechanistic information acs.org. For example, in asymmetric synthesis, the stereochemical outcome of a reaction is often dictated by the chiral catalyst or auxiliary used acs.org. Stereoselectivity arises from differences in the activation energies of the pathways leading to different stereoisomers wikipedia.org. A reaction is termed stereoselective if it preferentially forms one stereoisomer over another wikipedia.orgmasterorganicchemistry.com.

Isotope Labeling Experiments, including Deuterium Kinetic Isotope Effects

Isotope labeling is a powerful technique for tracing the fate of atoms during a chemical reaction. By replacing an atom with one of its isotopes (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C), chemists can follow the labeled atom through the reaction pathway, providing direct evidence for bond-making and bond-breaking steps nih.govchem-station.com. Isotope labeling is widely used in mechanistic studies across various fields of chemistry nih.gov.

The deuterium kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a hydrogen atom to the rate constant of the same reaction with a deuterium atom at the same position (kH/kD). The magnitude of the KIE can provide strong evidence for the involvement of C-H bond cleavage in the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled hydrogen is broken in the rate-determining step. A secondary KIE (kH/kD close to 1) is observed when the bond to the labeled hydrogen is not broken but its environment changes during the rate-determining step.

For example, in the study of enzyme-catalyzed reactions or proton transfer steps, a significant primary deuterium KIE would indicate that C-H bond breaking is a critical part of the slowest step in the reaction sequence. The use of deuterium-labeled compounds can also help to elucidate metabolic pathways and improve the metabolic stability of drugs nih.govmdpi.comdiva-portal.org.

Identification and Characterization of Reactive Intermediates

Many chemical reactions proceed through the formation of short-lived, high-energy species known as reactive intermediates. These can include carbocations, carbanions, free radicals, and carbenes. The direct observation or indirect detection of these intermediates is a key aspect of mechanistic elucidation.

Techniques for the identification and characterization of reactive intermediates include:

Spectroscopic Methods: Techniques like NMR, ESR (for radical species), and transient absorption spectroscopy can be used to directly observe and characterize reactive intermediates under specific conditions, such as at low temperatures or on very short timescales.

Trapping Experiments: A reactive intermediate can be "trapped" by adding a substance that reacts with it to form a stable, characterizable product. The structure of the trapped product provides information about the structure of the intermediate csbsju.edu. For instance, radical scavengers like TEMPO can be used to trap radical intermediates csbsju.edu.

Computational Chemistry: Theoretical calculations can be used to predict the structures, energies, and properties of potential intermediates and transition states, complementing experimental findings acs.org.

In the context of cyclopentenone chemistry, reactive intermediates such as enolates, carbocations, and radicals are often proposed in various transformations. For example, in the Nazarov cyclization, a key step in the synthesis of many cyclopentenones, a pentadienyl cation intermediate is involved organic-chemistry.org. The stabilization of such intermediates by substituents on the cyclopentenone ring can significantly influence the course and outcome of the reaction organic-chemistry.org.

Spectroscopic Analysis for Structural and Conformational Elucidation of 2 Cyclopenten 1 One, Pentamethyl

Vibrational Spectroscopy for Molecular Structure and Bonding Features

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups and probing the bonding characteristics within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of an organic compound provides a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds. For 2-Cyclopenten-1-one (B42074), pentamethyl-, the key functional groups are the carbonyl (C=O) group and the carbon-carbon double bond (C=C) within the five-membered ring.

The C=O stretching vibration in cyclic ketones is sensitive to ring strain. In simple, saturated five-membered rings (cyclopentanones), the C=O stretch typically appears at a higher frequency (around 1750 cm⁻¹) compared to acyclic ketones (around 1715 cm⁻¹). However, in α,β-unsaturated ketones like 2-cyclopenten-1-one, conjugation of the double bond with the carbonyl group lowers the C=O stretching frequency due to a decrease in the double bond character of the carbonyl bond. This effect is well-documented for the parent compound, 2-cyclopenten-1-one, which exhibits a strong C=O absorption band in the range of 1700-1720 cm⁻¹. pressbooks.pub

The C=C stretching vibration in the conjugated system of 2-cyclopenten-1-one typically appears in the region of 1600-1650 cm⁻¹. nih.gov The presence of five methyl groups on the cyclopentenone ring in the target molecule is expected to influence the precise positions of these absorption bands. The electron-donating nature of the methyl groups can further affect the electron density in the conjugated system, potentially causing slight shifts in the C=O and C=C stretching frequencies.

Additionally, the IR spectrum of 2-Cyclopenten-1-one, pentamethyl- would show characteristic C-H stretching and bending vibrations for the methyl groups. The sp³ C-H stretching vibrations are expected just below 3000 cm⁻¹, while the sp² C-H stretching vibrations are absent due to full substitution at the double bond. pressbooks.publibretexts.org

Table 1: Expected Infrared Absorption Bands for 2-Cyclopenten-1-one, pentamethyl-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carbonyl (C=O)Stretching1690 - 1710Strong
Alkene (C=C)Stretching1620 - 1640Medium to Weak
Methyl (CH₃)C-H Stretching2850 - 2960Medium to Strong
Methyl (CH₃)C-H Bending~1460 and ~1375Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitutional and Stereochemical Assignment

NMR spectroscopy is indispensable for determining the carbon skeleton and the stereochemistry of a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would provide more direct information about the carbon framework. Key signals would include the carbonyl carbon (C=O), which is expected to resonate in the downfield region, typically around 200-210 ppm for α,β-unsaturated ketones. nih.gov The two sp² carbons of the C=C double bond would appear in the vinylic region (around 130-170 ppm). The chemical shifts of the sp³ carbons, including the methyl carbons and the C4 and C5 ring carbons, would provide further structural information.

Table 2: Expected ¹³C NMR Chemical Shifts for 2-Cyclopenten-1-one, pentamethyl- (based on related compounds)

Carbon AtomExpected Chemical Shift (ppm)
C=O205 - 215
C=C (C2)130 - 140
C=C (C3)160 - 175
C440 - 50
C545 - 55
Methyl Carbons10 - 30

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and formula of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

For 2-Cyclopenten-1-one, pentamethyl-, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of α,β-unsaturated ketones is well-studied and often involves characteristic pathways. For instance, the mass spectrum of the closely related 2-Cyclopenten-1-one, 4-acetyl-2,3,4,5,5-pentamethyl- shows a molecular ion peak and various fragment ions resulting from the loss of small neutral molecules or radicals. nist.gov

Common fragmentation pathways for alkyl-substituted cyclopentenones include the loss of a methyl group (M-15) and the loss of carbon monoxide (M-28). The specific fragmentation pattern of 2-Cyclopenten-1-one, pentamethyl- would be influenced by the stability of the resulting carbocations and radical cations, providing valuable information for confirming the structure.

Table 3: Predicted Key Ions in the Mass Spectrum of 2-Cyclopenten-1-one, pentamethyl-

Ionm/z (mass-to-charge ratio)Possible Identity
[M]⁺166Molecular Ion
[M-CH₃]⁺151Loss of a methyl radical
[M-CO]⁺138Loss of carbon monoxide
[M-C₂H₅]⁺137Loss of an ethyl radical

Advanced Spectroscopic Techniques for Electronic Structure and Conformation (e.g., Photoelectron Spectroscopy)

Advanced spectroscopic techniques like photoelectron spectroscopy (PES) can provide deeper insights into the electronic structure and conformational properties of molecules.

Photoelectron spectroscopy measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation. libretexts.org This technique can be used to determine the ionization potentials of electrons in different molecular orbitals. For an α,β-unsaturated ketone like 2-Cyclopenten-1-one, pentamethyl-, PES could distinguish between the ionization energies of the non-bonding electrons on the oxygen atom and the π-electrons of the C=C and C=O bonds.

While specific experimental photoelectron spectra for 2-Cyclopenten-1-one, pentamethyl- or closely related highly substituted cyclopentenones are not available in the surveyed literature, the technique, in principle, would reveal the energies of the highest occupied molecular orbitals (HOMOs). This information is valuable for understanding the reactivity and electronic properties of the molecule. The analysis would involve comparing the experimental ionization potentials with theoretical calculations to assign the spectral features to specific molecular orbitals.

Theoretical and Computational Investigations of 2 Cyclopenten 1 One, Pentamethyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Cyclopenten-1-one (B42074), pentamethyl-, such studies would be invaluable.

Ab Initio Methods (e.g., Coupled-Cluster Theory (CCSD)) for Energy Minimization

High-level ab initio methods, such as Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are the gold standard for accurately predicting the minimum energy geometry of a molecule. A study employing these methods on 2-Cyclopenten-1-one, pentamethyl-, would provide a precise, three-dimensional structure corresponding to its most stable state. This would form the bedrock for understanding all other molecular properties.

Density Functional Theory (DFT) Approaches for Structural and Electronic Properties

Density Functional Theory (DFT) offers a computationally more accessible yet robust framework for investigating molecular properties. A DFT study could yield a wealth of information about 2-Cyclopenten-1-one, pentamethyl-, including:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps, which are crucial for predicting reactivity.

A hypothetical data table summarizing the kind of results a DFT study might produce is presented below.

Hypothetical DFT Calculation Results for 2-Cyclopenten-1-one, pentamethyl- (Note: The following data is illustrative and not based on actual research findings.)

PropertyCalculated ValueUnits
Total EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye

Conformational Analysis and Potential Energy Surface (PES) Mapping

The presence of five methyl groups on the cyclopentenone ring suggests a complex conformational landscape for 2-Cyclopenten-1-one, pentamethyl-.

Identification of Stable Conformers and Their Relative Energies

A thorough conformational analysis would be necessary to identify the various stable conformers arising from the rotation of the methyl groups. Mapping the potential energy surface (PES) would reveal the energy barriers between these conformers and their relative stabilities.

Analysis of Intramolecular Interactions (e.g., π-Type Hydrogen Bonding)

The specific arrangement of the pentamethyl groups could lead to interesting intramolecular interactions. For instance, a C-H bond of a methyl group could potentially interact with the π-system of the cyclopentenone ring, a phenomenon known as π-type hydrogen bonding. Computational analysis is essential to identify and quantify the strength of such subtle interactions, which can significantly influence the molecule's preferred conformation and reactivity.

Computational Modeling of Reaction Mechanisms

Understanding how 2-Cyclopenten-1-one, pentamethyl-, participates in chemical reactions is another area ripe for investigation. Computational modeling could be used to explore the pathways of various reactions, such as nucleophilic additions or cycloadditions. This would involve locating the transition state structures and calculating the activation energies, thereby providing a detailed, step-by-step picture of the reaction mechanism.

Transition State Characterization and Reaction Coordinate Analysis

Detailed theoretical studies on the transition state characterization and reaction coordinate analysis for reactions involving 2-Cyclopenten-1-one, pentamethyl- are not extensively available in the current body of scientific literature. Computational chemistry provides powerful tools to investigate reaction mechanisms, and for a substituted cyclopentenone like this, such studies would typically involve density functional theory (DFT) or other high-level ab initio methods.

The characterization of a transition state for a hypothetical reaction, for instance, a nucleophilic addition to the α,β-unsaturated ketone system, would involve locating a first-order saddle point on the potential energy surface. This is a geometry where the energy is at a maximum along the reaction coordinate but at a minimum in all other degrees of freedom. The single imaginary frequency in the calculated vibrational spectrum confirms the structure as a true transition state.

The reaction coordinate would map the energetic pathway from reactants to products, passing through this transition state. For example, in a Michael addition, the reaction coordinate could be defined by the forming bond between the nucleophile and the β-carbon of the cyclopentenone ring. Analysis of the intrinsic reaction coordinate (IRC) would then elucidate the precise geometric and electronic changes along this path.

Determination of Reaction Free Energy Profiles and Activation Parameters

The determination of reaction free energy profiles and activation parameters for 2-Cyclopenten-1-one, pentamethyl- is a key aspect of understanding its reactivity that can be addressed through computational methods. However, specific studies detailing these parameters for this particular compound are scarce.

A reaction free energy profile illustrates the change in Gibbs free energy as reactants are converted into products. The highest point on this profile corresponds to the transition state, and the difference in free energy between the reactants and the transition state is the Gibbs free energy of activation (ΔG‡). This parameter is crucial for predicting reaction rates. Other activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can also be derived from these calculations by performing them at various temperatures.

For a molecule like 2-Cyclopenten-1-one, pentamethyl-, computational chemists would typically employ methods that include solvent effects, as these can significantly influence reaction energetics. The choice of the theoretical method and basis set would be critical for obtaining accurate results.

Prediction and Interpretation of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, including 2-Cyclopenten-1-one, pentamethyl-. These theoretical predictions can aid in the identification and characterization of the compound.

For instance, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the structure.

Similarly, the vibrational (infrared) spectrum can be computed by calculating the harmonic vibrational frequencies. The positions and intensities of the absorption bands, such as the characteristic C=O and C=C stretching frequencies of the enone system, can be predicted. These calculated frequencies are often scaled to better match experimental values.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using time-dependent DFT (TD-DFT). This would provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, such as the n→π* and π→π* transitions typical for α,β-unsaturated ketones.

While the general methodologies are well-established, specific computational data for the spectroscopic properties of 2-Cyclopenten-1-one, pentamethyl- is not readily found in published research.

Advanced Synthetic Applications of 2-Cyclopenten-1-one, pentamethyl- in Complex Chemical Architectures

The strategic use of highly substituted cyclic scaffolds is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures. Among these, 2-Cyclopenten-1-one, pentamethyl-, a fully substituted cyclopentenone derivative, presents a unique and powerful building block. Its inherent reactivity, governed by the enone functionality, and the steric and electronic influence of the five methyl groups, make it a subject of interest for advanced synthetic applications. While specific, detailed research literature exclusively focused on 2-Cyclopenten-1-one, pentamethyl- is limited, its potential can be extrapolated from the well-established chemistry of related cyclopentenone structures. This article explores the prospective advanced synthetic applications of this compound in the creation of complex chemical architectures.

Retrosynthetic Strategies for 2 Cyclopenten 1 One, Pentamethyl

Key Disconnections Leading to Readily Available Precursors for the Pentamethylated Cyclopentenone Skeleton

The core of the retrosynthetic analysis for pentamethylcyclopentenone involves breaking key carbon-carbon bonds of the cyclopentenone ring to reveal simpler acyclic precursors. The most common and effective strategies for forming cyclopentenone rings are the Nazarov cyclization, the Pauson-Khand reaction, and intramolecular aldol (B89426) condensations. wikipedia.org

Nazarov Cyclization Approach:

The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone, typically catalyzed by a Lewis acid or protic acid. wikipedia.orgorganicreactions.org Retrosynthetically, this corresponds to a disconnection of the C4-C5 bond and the C=C double bond, leading to a divinyl ketone precursor.

Disconnection: C4-C5 and C=C bonds of the enone system.

Precursor: A highly substituted divinyl ketone.

Readily Available Starting Materials: This divinyl ketone could be assembled from smaller, commercially available ketones and vinyl organometallic reagents. For instance, the reaction of 3-methyl-3-penten-2-one with a propenyl Grignard reagent, followed by oxidation, could potentially yield the required precursor.

Pauson-Khand Reaction Approach:

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, often mediated by a cobalt-carbonyl complex. wikipedia.orgtcichemicals.comnrochemistry.com This approach offers a highly convergent route to the target molecule.

Disconnection: Three components: an alkene, an alkyne, and a carbon monoxide source.

Precursors: For pentamethylcyclopentenone, a logical disconnection would lead to 2-butene (as the alkene component) and 2-pentyne (as the alkyne component).

Readily Available Starting Materials: 2-Butene and 2-pentyne are common and readily available bulk chemicals.

Intramolecular Aldol Condensation Approach:

An intramolecular aldol condensation of a 1,4-dicarbonyl compound is a classic method for forming five-membered rings. isca.me The retrosynthetic disconnection involves cleaving the C-C bond alpha to the carbonyl and the C=C bond, revealing a 1,4-diketone.

Disconnection: Cα-Cβ bond of the enone.

Precursor: A heptane-2,5-dione with appropriate methyl substitutions.

Readily Available Starting Materials: Such diketones can be synthesized through various methods, including the acylation of ketone enolates. For example, the synthesis could start from 3-methyl-2-butanone.

Below is a data table summarizing these key disconnections.

Retrosynthetic StrategyKey DisconnectionsPrecursor Molecule(s)Potential Starting Materials
Nazarov CyclizationC4-C5 sigma bond, C2-C3 pi bond3,4,5-trimethyl-hepta-2,5-dien-4-one3-methyl-2-pentanone, propenal
Pauson-Khand Reaction[2+2+1] cycloaddition2-butene, 2-pentyne, CO2-butene, 2-pentyne
Aldol CondensationCα-Cβ bond of the enone3,3,4,6-tetramethylheptane-2,5-dione3-methyl-2-butanone, 2-bromopropionyl bromide

Functional Group Interconversions (FGIs) within Retrosynthetic Pathways to Simplify Target Molecules

Functional Group Interconversion (FGI) is a standard strategy in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or to simplify the synthesis. youtube.com While 2-Cyclopenten-1-one (B42074), pentamethyl- has limited functionality beyond the enone, FGI can be crucial in the synthesis of its precursors.

For example, in the aldol condensation route, the required 1,4-diketone precursor might not be directly accessible. A potential FGI strategy would be to synthesize a precursor with a more easily installed functional group, such as an ester or a nitrile, which can then be converted into a methyl ketone.

Example FGI in Precursor Synthesis:

Retrosynthetic Step: Disconnect the 1,4-diketone precursor to a simpler keto-ester.

Forward Synthesis: Synthesize the keto-ester via a Claisen condensation or similar reaction.

FGI Step: Convert the ester to a ketone. This could involve reaction with an organolithium reagent followed by hydrolysis, or conversion to a Weinreb amide followed by reaction with a Grignard reagent.

Another FGI application could involve manipulating the oxidation state. A cyclopentanol derivative could be synthesized first, which might allow for better stereocontrol during the introduction of methyl groups, followed by an oxidation step to reveal the target cyclopentenone.

FGI TransformationPurpose in RetrosynthesisExample Reaction in Forward Synthesis
Ester to KetoneSimplifies the synthesis of a 1,4-dicarbonyl precursor.Grignard reaction with a Weinreb amide.
Alcohol to KetoneAllows for late-stage introduction of the enone functionality, potentially after stereoselective alkylations.Swern or Dess-Martin oxidation.
Alkene to KetoneCan be part of a strategy to build the carbon skeleton first, then install the carbonyl group.Ozonolysis or Wacker oxidation.

Application of Convergent and Divergent Synthesis Design Principles

Both convergent and divergent strategies can be conceptualized for the synthesis of pentamethylcyclopentenone.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a variety of related structures. For pentamethylcyclopentenone, one could envision a divergent approach starting from a less substituted cyclopentenone, such as 2-methyl-2-cyclopenten-1-one. This common intermediate could then be subjected to a series of methylation reactions to install the remaining methyl groups. However, controlling the regioselectivity of multiple alkylations on a cyclopentenone ring can be challenging, often leading to mixtures of products and lower yields. A potential sequence could involve conjugate addition of a methyl group (using a Gilman cuprate), followed by trapping of the resulting enolate with a methylating agent.

Synthesis PrincipleApplication to PentamethylcyclopentenoneAdvantagesPotential Challenges
Convergent Pauson-Khand reaction of 2-butene and 2-pentyne.High efficiency, shorter overall reaction sequence.Requires specific metal catalysts, potential regioselectivity issues in some cases.
Divergent Stepwise methylation of a simpler cyclopentenone precursor.Allows for the synthesis of various methylated analogs from a common intermediate.Lack of regioselectivity in methylation steps, potential for over-alkylation, lower overall yield.

Case Studies in Retrosynthesis of Pentamethylcyclopentenone Derivatives and Their Complex Analogues

While a specific, detailed retrosynthesis of 2-Cyclopenten-1-one, pentamethyl- is not extensively documented in readily available literature, the synthesis of closely related, highly substituted cyclopentenones provides valuable insight.

Case Study 1: Synthesis of 2,3,4,5-Tetramethyl-2-cyclopenten-1-one

A patent describes a single-step synthesis of 2,3,4,5-tetramethyl-2-cyclopenten-1-one, which serves as an excellent model for a plausible synthesis of the pentamethylated target. google.com The reaction involves the titanium-catalyzed condensation of an enone with an aldehyde. google.com

Forward Reaction: 4-methyl-3-hexen-2-one is reacted with acetaldehyde (B116499) in the presence of a trichloropropoxytitanium complex and magnesium chloride. google.com

Retrosynthetic Analysis: This forward reaction implies a retrosynthetic disconnection that breaks the cyclopentenone ring into an enone and an aldehyde. Applying this logic to the pentamethyl target, a plausible disconnection would yield 3,4-dimethyl-3-hexen-2-one and acetaldehyde. This strategy highlights a powerful method for constructing highly substituted cyclopentenone rings from readily available acyclic precursors.

Case Study 2: Nazarov Cyclization for Polysubstituted Cyclopentenones

The Nazarov cyclization has been used to synthesize a wide variety of substituted cyclopentenones. organic-chemistry.org For a heavily substituted substrate, the key is the synthesis of the corresponding divinyl ketone.

General Retron: Cyclopentenone → Divinyl Ketone

Application: A hypothetical synthesis of pentamethylcyclopentenone via this route would involve the Lewis-acid-catalyzed cyclization of 3,4,5-trimethylhepta-2,5-dien-4-one. The success of this step would depend on the conrotatory ring closure proceeding efficiently despite the steric hindrance imposed by the multiple methyl groups. The regioselectivity of the subsequent elimination to form the double bond would be directed by the formation of the most thermodynamically stable (most substituted) alkene.

These case studies, while not directly targeting pentamethylcyclopentenone, illustrate the powerful synthetic strategies that are directly applicable to its construction. They demonstrate that disconnections based on well-established cyclization reactions provide the most logical and feasible pathways to such highly substituted carbocyclic systems.

Q & A

Q. How can researchers reconcile conflicting reports on the environmental persistence of methylated cyclopentenones?

  • Methodological Answer : Conduct soil/water microcosm studies with LC-MS/MS to track degradation half-lives. Variables like pH, microbial consortia, and UV exposure must be controlled. Compare results with predictive models (e.g., EPI Suite) to validate environmental fate .

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